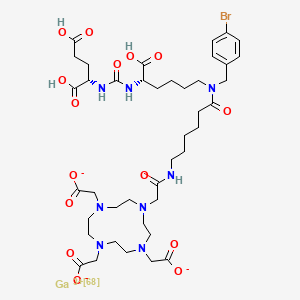
Gallium (68Ga) psma-R2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
68Gapsma-R2 is a novel radiopharmaceutical compound used primarily in the field of nuclear medicine for diagnostic imaging. It targets prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is labeled with the radioisotope Gallium-68, enabling positron emission tomography (PET) imaging to detect and monitor prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
68Gapsma-R2 is synthesized using a 68Ge/68Ga generator, which produces Gallium-68. The synthesis involves labeling a PSMA-targeting ligand with Gallium-68. The process typically includes the following steps:
Elution of Gallium-68: Gallium-68 is eluted from the 68Ge/68Ga generator using a hydrochloric acid solution.
Radiolabeling: The eluted Gallium-68 is mixed with a PSMA-targeting ligand in a buffer solution.
Purification: The labeled compound is purified using solid-phase extraction to remove any unreacted Gallium-68 and other impurities.
Industrial Production Methods
Industrial production of 68Gapsma-R2 follows similar steps but on a larger scale. Automated synthesis modules are used to ensure consistency and high radiochemical purity. The production is limited by the availability of the parent nuclide Germanium-68 .
Chemical Reactions Analysis
Types of Reactions
68Gapsma-R2 primarily undergoes radiolabeling reactions. The key reaction involves the chelation of Gallium-68 with the PSMA-targeting ligand. This reaction is facilitated by the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) .
Common Reagents and Conditions
Reagents: Gallium-68, PSMA-targeting ligand, hydrochloric acid, buffer solution, chelating agent (DOTA).
Conditions: Elevated temperatures (90-100°C), reaction time of 10-15 minutes.
Major Products
The major product of the radiolabeling reaction is the Gallium-68-labeled PSMA-targeting compound, 68Gapsma-R2. This compound is used for PET imaging to detect prostate cancer lesions .
Scientific Research Applications
68Gapsma-R2 has several scientific research applications, including:
Diagnostic Imaging: Used in PET imaging to detect and monitor prostate cancer
Theranostics: Combines diagnostic imaging and targeted therapy for prostate cancer.
Clinical Trials: Evaluated in clinical trials for its safety, tolerability, and diagnostic performance.
Biochemical Research: Studied for its binding affinity and specificity to PSMA.
Mechanism of Action
68Gapsma-R2 targets prostate-specific membrane antigen (PSMA), which is highly expressed on the surface of prostate cancer cells. The Gallium-68-labeled compound binds to PSMA, allowing for PET imaging to visualize the distribution of prostate cancer cells in the body. The high uptake of 68Gapsma-R2 in PSMA-expressing tissues enables accurate detection and monitoring of prostate cancer .
Comparison with Similar Compounds
Similar Compounds
68Ga-PSMA-11: Another Gallium-68-labeled PSMA-targeting compound used for PET imaging of prostate cancer.
68Ga-NeoB: Targets gastrin-releasing peptide receptors, also used for PET imaging in prostate cancer.
Uniqueness
68Gapsma-R2 shows lower uptake in background organs compared to 68Ga-PSMA-11, potentially reducing non-specific binding and improving imaging specificity . Additionally, 68Gapsma-R2 has been shown to have a higher diagnostic performance in certain clinical settings .
Properties
CAS No. |
2247932-14-3 |
|---|---|
Molecular Formula |
C41H60BrGaN8O15 |
Molecular Weight |
1052.8 g/mol |
IUPAC Name |
2-[4-[2-[[6-[(4-bromophenyl)methyl-[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |
InChI |
InChI=1S/C41H63BrN8O15.Ga/c42-30-10-8-29(9-11-30)24-50(15-5-3-6-31(39(61)62)44-41(65)45-32(40(63)64)12-13-35(53)54)34(52)7-2-1-4-14-43-33(51)25-46-16-18-47(26-36(55)56)20-22-49(28-38(59)60)23-21-48(19-17-46)27-37(57)58;/h8-11,31-32H,1-7,12-28H2,(H,43,51)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H2,44,45,65);/q;+3/p-3/t31-,32-;/m0./s1/i;1-2 |
InChI Key |
BKXHHHSGMMXXPG-NFBOQKGWSA-K |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[68Ga+3] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=CC=C(C=C2)Br)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



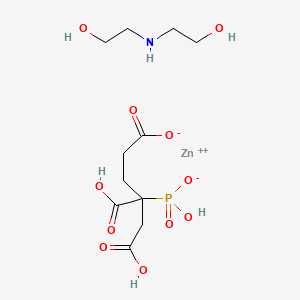
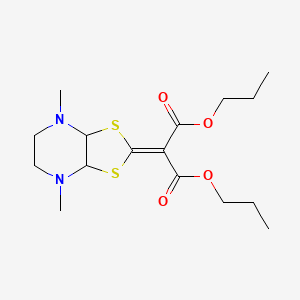
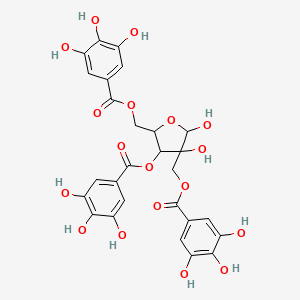
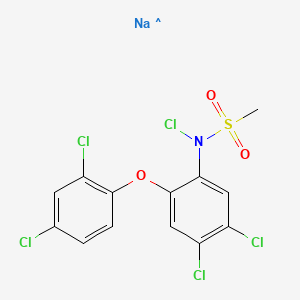
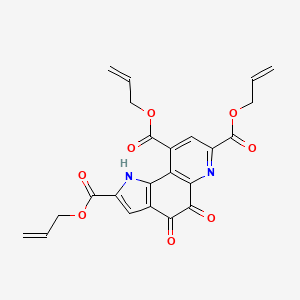
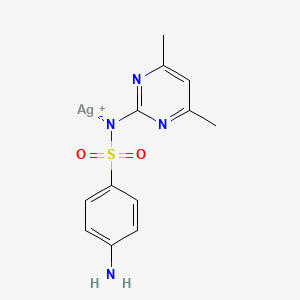
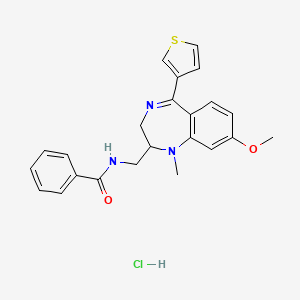
![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
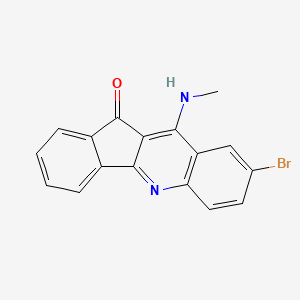
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

